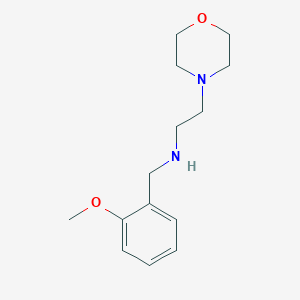
(2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains a methoxybenzyl group and a morpholinylethyl group. The methoxybenzyl group consists of a benzene ring with a methoxy (OCH3) and a methyl (CH2) substituent. The morpholinylethyl group consists of a morpholine ring (a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom) with an ethyl (CH2CH2) substituent .
Molecular Structure Analysis
The molecular structure of this compound would likely show the connectivity of the methoxybenzyl and morpholinylethyl groups. Unfortunately, without specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions of this compound would depend on its exact structure and the conditions under which it’s reacted. Generally, the methoxy group in the methoxybenzyl part could potentially undergo demethylation reactions under acidic conditions, and the amine in the morpholinylethyl part could participate in various reactions such as acylation or alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence of polar groups, the overall shape and size of the molecule, and the presence of aromatic systems .Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
The compound (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine and its derivatives are often involved in the synthesis of complex molecules due to their reactivity and ability to form bonds with a variety of functional groups. Bektaş et al. (2007) synthesized Mannich base derivatives using morpholine and other amines, showcasing the versatility of these compounds in creating new chemical structures with potential biological activities (Bektaş et al., 2007). Behr et al. (2000) reported the hydroaminomethylation of unsaturated fatty acid derivatives with primary and secondary amines like morpholine, leading to compounds with good to excellent yields, indicating the potential of these amines in surfactant substrate synthesis (Behr et al., 2000).
Applications in Polymer Science
The compound's derivatives are also utilized in polymer science. Bütün et al. (2001) described the selective quaternization of DMA residues in tertiary amine methacrylate diblock copolymers. They used 2-(N-morpholino)ethyl methacrylate (MEMA), among others, to create novel cationic diblock copolymers, indicating the importance of such amines in the development of smart materials with reversible pH-, salt-, and temperature-induced micellization in aqueous media (Bütün et al., 2001).
Biological and Medicinal Applications
In biological and medicinal contexts, compounds synthesized using (2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine and its derivatives have shown promise. For instance, Cai Zhi (2010) synthesized a molecule using morpholine and observed its structure and antibacterial activity, indicating the potential of these compounds in developing new antibacterial agents (Cai Zhi, 2010). Similarly, a study by AlKaissi et al. (2015) synthesized a new series of morpholine derivatives and evaluated their antibacterial and antifungal activities, further demonstrating the pharmaceutical relevance of these compounds (AlKaissi et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-morpholin-4-ylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-17-14-5-3-2-4-13(14)12-15-6-7-16-8-10-18-11-9-16/h2-5,15H,6-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVIWMAMZMWHQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCCN2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxy-benzyl)-(2-morpholin-4-yl-ethyl)-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

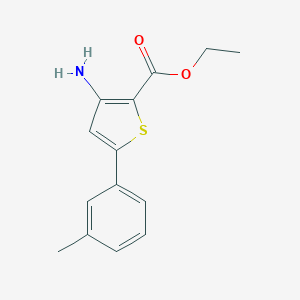
![2-{[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B511021.png)
![{[4-(Ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}acetonitrile](/img/structure/B511035.png)
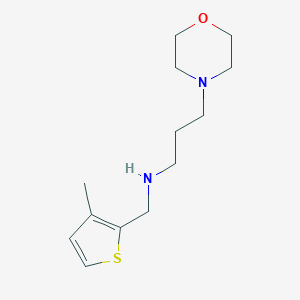
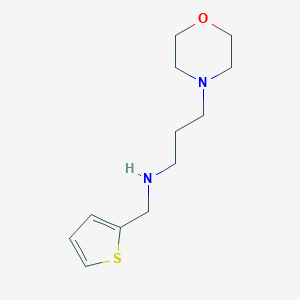
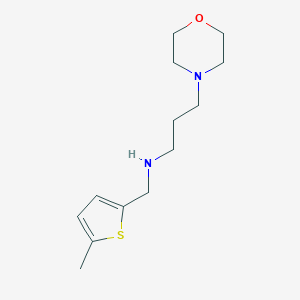
![N-{4-[(4-chlorobenzyl)oxy]benzyl}-N-methylamine](/img/structure/B511056.png)
![{4-[(3-Imidazol-1-yl-propylamino)-methyl]-phenyl}-dimethyl-amine](/img/structure/B511057.png)
![[(2-chloro-6-fluorophenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B511058.png)
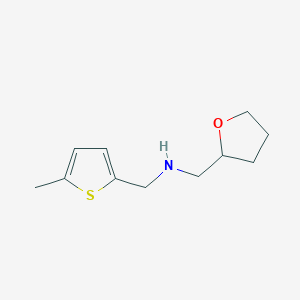
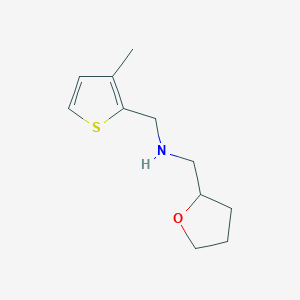
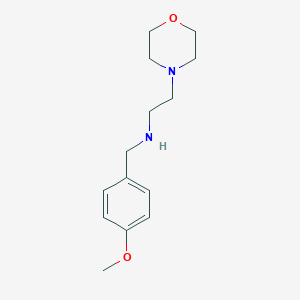
![1-Phenyl-2-[(thiophen-2-ylmethyl)-amino]-ethanol](/img/structure/B511085.png)
![4-[[(4-methoxyphenyl)methylamino]methyl]benzoic Acid](/img/structure/B511090.png)